![molecular formula C19H31N3S B5613011 N-(2-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea](/img/structure/B5613011.png)
N-(2-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
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Overview
Description
Thiourea derivatives are of significant interest in the field of chemistry and materials science due to their diverse applications and properties. They are involved in various chemical reactions and have been studied for their potential uses in different areas such as catalysis, agriculture, and material science.
Synthesis Analysis
Thiourea compounds are typically synthesized from isothiocyanates and amines. The synthesis involves the reaction of an appropriate amine with an isothiocyanate under suitable conditions to yield the desired thiourea derivative. For example, compounds similar to the one of interest have been synthesized and characterized by techniques such as IR, NMR, and X-ray crystallography, indicating their successful formation and providing insights into their molecular structure (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be analyzed using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the bonding, geometry, and overall arrangement of atoms within the molecule. For instance, crystallographic studies reveal the angles, bond lengths, and spatial arrangement of various functional groups in the compound (Mansuroğlu, Arslan, VanDerveer, & Binzet, 2009).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, including cyclization, addition reactions, and as catalysts in the formation of other chemical species. Their reactivity is influenced by the nature of the substituents attached to the thiourea moiety. These compounds exhibit properties such as hydrogen bonding, which significantly affects their chemical behavior and solubility (Abosadiya, Anouar, Hasbullah, & Yamin, 2015).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting point, solubility, and crystalline structure, can be analyzed and characterized. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications. They are typically influenced by the molecular structure and the nature of substituents (Yusof & Yamin, 2005).
Chemical Properties Analysis
The chemical properties of thiourea derivatives include their acidity, basicity, nucleophilicity, and electrophilicity. These properties determine how the compounds interact with other chemical species and their potential uses in various chemical reactions and processes. The specific functional groups present and their arrangement within the molecule significantly influence these properties (Sudhamani, Basha, Venkateswarlu, Vijaya, & Raju, 2015).
properties
IUPAC Name |
1-(2-propan-2-ylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3S/c1-13(2)15-9-7-8-10-16(15)21-17(23)20-14-11-18(3,4)22-19(5,6)12-14/h7-10,13-14,22H,11-12H2,1-6H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNJKVOGKJNFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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